N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an oxadiazole ring, a thiazole ring, and a carboxamide group, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the 3-methyl-1,2,4-oxadiazole ring, followed by its attachment to a thiazole ring through a methyl linkage
Preparation of 3-methyl-1,2,4-oxadiazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiazole ring: This step often involves the condensation of a thioamide with a halogenated ketone.
Coupling of the oxadiazole and thiazole rings: This is typically done using a methylating agent under controlled conditions.
Introduction of the carboxamide group: This final step can be performed using amide coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide: shares structural similarities with other oxadiazole and thiazole derivatives.
2-phenylthiazole-4-carboxamide: Lacks the oxadiazole ring but has similar core structure.
3-methyl-1,2,4-oxadiazole derivatives: Similar oxadiazole ring but different substituents.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-9-16-12(20-18-9)7-15-13(19)11-8-21-14(17-11)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFFPAFCZGRSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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